molecular formula C21H13Cl2N3O2S B4569466 1-(2,3-DICHLOROPHENYL)-5-[(E)-1-(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE

1-(2,3-DICHLOROPHENYL)-5-[(E)-1-(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE

Cat. No.: B4569466
M. Wt: 442.3 g/mol
InChI Key: VZLAQCBVEUZSDY-NTCAYCPXSA-N
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Description

1-(2,3-DICHLOROPHENYL)-5-[(E)-1-(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE is a complex organic compound that features a pyrimidinedione core with various substituents

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it may be studied for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, it could be investigated for its potential as a drug candidate, particularly if it shows activity against specific biological targets.

Industry

In industry, it might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-DICHLOROPHENYL)-5-[(E)-1-(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE typically involves multi-step organic reactions. The starting materials often include 2,3-dichlorophenyl derivatives and pyrrole derivatives. The key steps may involve:

    Condensation reactions: To form the pyrimidinedione core.

    Substitution reactions: To introduce the 2,3-dichlorophenyl and pyrrole groups.

    Cyclization reactions: To complete the formation of the heterocyclic structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes for scalability, including:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques like crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-DICHLOROPHENYL)-5-[(E)-1-(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Conversion to more reduced forms.

    Substitution: Replacement of substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield more highly oxidized derivatives, while substitution could introduce new functional groups.

Mechanism of Action

The mechanism of action of 1-(2,3-DICHLOROPHENYL)-5-[(E)-1-(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE would depend on its specific application. For example, if it is used as a drug, its mechanism might involve binding to specific molecular targets, such as enzymes or receptors, and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • **1-(2,3-DICHLOROPHENYL)-5-[(E)-1-(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE
  • **1-(2,4-DICHLOROPHENYL)-5-[(E)-1-(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE
  • **1-(2,3-DICHLOROPHENYL)-5-[(E)-1-(1-PHENYL-1H-PYRROL-3-YL)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties

Properties

IUPAC Name

(5E)-1-(2,3-dichlorophenyl)-5-[(1-phenylpyrrol-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl2N3O2S/c22-16-9-4-10-17(18(16)23)26-20(28)15(19(27)24-21(26)29)12-14-8-5-11-25(14)13-6-2-1-3-7-13/h1-12H,(H,24,27,29)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLAQCBVEUZSDY-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC=C2C=C3C(=O)NC(=S)N(C3=O)C4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=CC=C2/C=C/3\C(=O)NC(=S)N(C3=O)C4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-DICHLOROPHENYL)-5-[(E)-1-(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE
Reactant of Route 2
1-(2,3-DICHLOROPHENYL)-5-[(E)-1-(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE
Reactant of Route 3
1-(2,3-DICHLOROPHENYL)-5-[(E)-1-(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE
Reactant of Route 4
1-(2,3-DICHLOROPHENYL)-5-[(E)-1-(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE
Reactant of Route 5
1-(2,3-DICHLOROPHENYL)-5-[(E)-1-(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE
Reactant of Route 6
1-(2,3-DICHLOROPHENYL)-5-[(E)-1-(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE

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